molecular formula C9H14O B011344 (4E)-7-Methylocta-4,6-dien-2-one CAS No. 100515-78-4

(4E)-7-Methylocta-4,6-dien-2-one

Cat. No.: B011344
CAS No.: 100515-78-4
M. Wt: 138.21 g/mol
InChI Key: OZUXYFAAYGYFQU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-7-Methylocta-4,6-dien-2-one is an α,β-unsaturated ketone characterized by a conjugated dienone system and a methyl substituent at the 7-position. However, none of the provided evidence sources directly describe its synthesis, spectral data, or applications, making it challenging to derive authoritative conclusions about its properties or comparisons with analogs.

Properties

CAS No.

100515-78-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(4E)-7-methylocta-4,6-dien-2-one

InChI

InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+

InChI Key

OZUXYFAAYGYFQU-SNAWJCMRSA-N

SMILES

CC(=CC=CCC(=O)C)C

Isomeric SMILES

CC(=C/C=C/CC(=O)C)C

Canonical SMILES

CC(=CC=CCC(=O)C)C

Synonyms

4,6-Octadien-2-one, 7-methyl-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of the available evidence and its limitations:

Heterocyclic Compounds ()

focuses on pyrrolo[1,2-a]quinazoline derivatives, such as 4-[1-(dimethylamino)-1-(4-pyrrolo[1,2-a]quinazoliny)methyl]benzaldehyde (Compound 9). These are nitrogen-containing heterocycles with aromatic systems, unlike the aliphatic dienone structure of (4E)-7-Methylocta-4,6-dien-2-one.

Substituted Pentenoate Esters ()

details the synthesis of (S)-methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)-5-hydroxy-(2E)-pentenoate, a compound with an ester group and aromatic substituents. Its synthesis involves BF₃·Et₂O catalysis at low temperatures . This compound’s functional groups and reactivity (e.g., ester hydrolysis, electrophilic aromatic substitution) differ significantly from the conjugated ketone system of this compound.

1,2,5-Oxadiazine Derivatives ()

Without structural overlap with this compound, this data cannot inform comparisons.

Key Limitations of the Provided Evidence

Structural Relevance: The evidence focuses on heterocycles, esters, and oxadiazines, which lack the conjugated dienone framework of this compound.

Data Gaps: No NMR, MS, or reactivity data for the target compound or its analogs (e.g., 4E-isomers of aliphatic dienones) are provided.

Hypothetical Comparison Based on General Organic Chemistry Principles

While speculative due to insufficient evidence, the following table hypothesizes properties of this compound relative to common α,β-unsaturated ketones:

Property This compound (Hypothetical) Mesityl Oxide (4-Methylpent-3-en-2-one) (E)-3-Penten-2-one
Molecular Formula C₉H₁₂O C₆H₁₀O C₅H₈O
Conjugation Length Extended (4,6-diene) Isolated (single double bond) Single conjugated double bond
Reactivity Enhanced dienophile/electrophilic addition Moderate Michael addition Moderate enolate formation
Boiling Point (Estimated) ~180–190°C 130–132°C 120–122°C

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